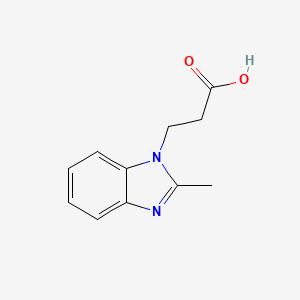

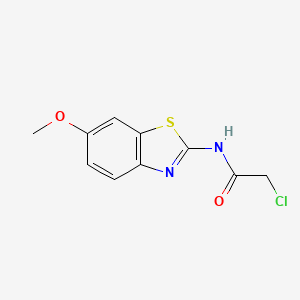

![molecular formula C11H8F3N3O2 B1298354 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 505054-58-0](/img/structure/B1298354.png)

8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Vue d'ensemble

Description

The compound “8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a type of N-heterocyclic compound . It has a molecular weight of 271.2 . This compound belongs to the family of pyrazolo[1,5-a]pyrimidine (PP) derivatives, which have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various pathways for the preparation and post-functionalization of this functional scaffold . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H8F3N3O2/c12-11(13,14)9-5-2-1-3-6(5)15-8-4-7(10(18)19)16-17(8)9/h3-4,15H,1-2H2,(H,18,19) .

Chemical Reactions Analysis

The chemical reactions involving this compound are typically controlled by the dimethylamino leaving group. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ .

Physical And Chemical Properties Analysis

Applications De Recherche Scientifique

Fluorescent Probes for Biological Imaging

This compound is part of a family of pyrazolo[1,5-a]pyrimidines identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies and tunable photophysical properties. These characteristics make them suitable for use as fluorescent probes in biological imaging, allowing researchers to study the dynamics of intracellular processes .

CDK2 Inhibition for Cancer Treatment

Derivatives of pyrazolo[1,5-a]pyrimidines have been investigated as novel CDK2 inhibitors. CDK2 is a target for cancer treatment that affects tumor cells selectively. The compound’s structure allows it to fit well into the CDK2 active site, making it a potential candidate for anti-cancer drugs .

Antagonist for Estrogen Receptor Beta

The compound has been found to act as a selective antagonist for estrogen receptor beta (ERβ), which plays a role in the growth of certain cancer cell lines. This application is particularly relevant in the context of ovarian cancer, where the compound could potentially be used to modulate the growth of cancer cells .

Development of Organic Materials

Due to its photophysical properties, this compound can be used in the development of organic materials, such as organic light-emitting devices (OLEDs). Its solid-state emission intensities make it a promising candidate for designing new materials with specific optical properties .

Chemosensors

The compound’s structure, which includes heteroatoms like nitrogen, makes it a potential chelating agent for ions. This property can be exploited to develop chemosensors that detect the presence of specific ions or molecules, which is valuable in environmental monitoring and diagnostics .

Drug Discovery and ADMET Studies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have shown that pyrazolo[1,5-a]pyrimidine derivatives have suitable pharmacokinetic properties. This suggests that the compound can be used in drug discovery, helping predict the structure requirements for observed antitumor activity .

Orientations Futures

The pyrazolo[1,5-a]pyrimidine scaffold has attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Therefore, future research may focus on developing different synthesis pathways for the preparation and post-functionalization of this functional scaffold .

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2), a protein kinase that plays a crucial role in cell proliferation . CDK2 inhibition is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its enzymatic activity . This inhibition results in significant alterations in cell cycle progression and induces apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle, a fundamental biochemical pathway in cellular processes. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest at the G0-G1 stage . This disruption can lead to apoptosis, or programmed cell death .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The compound’s action results in significant cytotoxic activities against various cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with an IC50 range of (48–90 nM) compared to sorafenib .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. It’s important to note that the compound’s stability and reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene-11-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3O2/c12-11(13,14)9-5-2-1-3-6(5)15-8-4-7(10(18)19)16-17(8)9/h4H,1-3H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVVIKJAZPQYDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(N3C(=CC(=N3)C(=O)O)N=C2C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354633 | |

| Record name | 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

CAS RN |

505054-58-0 | |

| Record name | 6,7-Dihydro-8-(trifluoromethyl)-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505054-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(trifluoromethyl)-1,8,12-triazatricyclo[7.3.0.0,3,7]dodeca-2,7,9,11-tetraene-11-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-(2-methylpropoxy)benzoyl]amino]acetic Acid](/img/structure/B1298271.png)

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![1-[3-[(2,6-Dichlorophenyl)methoxy]phenyl]ethanone](/img/structure/B1298298.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![4-tert-Butylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1298307.png)

![3-[(Pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298313.png)